molecular formula C23H21N3O5S B2609097 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922011-74-3

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2609097
CAS No.: 922011-74-3
M. Wt: 451.5
InChI Key: HFXCDQUJIZPWGZ-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular formula of this compound is C22H19N3O4S2 . The structure includes a dibenzo[b,f][1,4]thiazepine core, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms .


Physical and Chemical Properties Analysis

The average mass of the compound is 453.534 Da and the monoisotopic mass is 453.081696 Da . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Reactivity

Research on dibenzo[b,f]phosphepin derivatives, which share a structural resemblance with the specified compound, outlines their synthesis, reactivity, and potential as analogues for antidepressant drugs, such as imipramine. These compounds demonstrate varied nucleophilic substitution reactions and possess distinct conformational properties, suggesting their utility in developing new pharmaceuticals with specific biological activities (Segall, Shirin, & Granoth, 1980).

Chiral Catalysts in Organic Synthesis

Chiral dibenzazepine-based ligands have been developed for Rh(I) complexation, catalyzing base-free reactions with high enantioselectivity. This application demonstrates the utility of dibenzazepine derivatives in organic synthesis, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds (Chelouan et al., 2018).

Antimicrobial Activity

Certain dibenzo[b,e]oxepin derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the potential for using dibenzo[b,f][1,4]oxazepin derivatives in developing new antimicrobial agents, offering a promising avenue for addressing antibiotic resistance (Sadek et al., 2011).

Catalytic and Enantioselective Reactions

The aza-Reformatsky reaction utilizing dibenzo[b,f][1,4]oxazepines has been optimized for high yields and enantioselectivities, showcasing the utility of these compounds in synthetic organic chemistry. This application is particularly relevant for synthesizing chiral β-amino esters, underlining the versatility of dibenzo[b,f][1,4]oxazepin derivatives in facilitating complex organic transformations with high stereocontrol (Munck et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-methyl-N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-14(2)22(27)24-15-7-10-17(11-8-15)32(29,30)26-16-9-12-20-18(13-16)23(28)25-19-5-3-4-6-21(19)31-20/h3-14,26H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXCDQUJIZPWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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